2-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a pyrrole ring, a pyridine ring, and several functional groups, including a cyanide group
Preparation Methods
The synthesis of 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrole and pyridine intermediates, followed by their functionalization and coupling. Common synthetic routes include:
Formation of Pyrrole Intermediate: This step involves the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a catalyst such as α-amylase to yield 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole.
Formation of Pyridine Intermediate: The pyridine ring is synthesized through various cyclization reactions involving appropriate precursors.
Coupling and Functionalization: The pyrrole and pyridine intermediates are coupled using reagents like sulfur-containing compounds to introduce the sulfanyl group.
Chemical Reactions Analysis
2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, often using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, antibacterial, and antifungal properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-{[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE can be compared with similar compounds such as:
Thioxopyrimidines: These compounds share similar sulfur-containing functional groups and exhibit diverse biological activities.
Thiazole Derivatives: Thiazole compounds have similar structural features and are known for their medicinal properties.
Pyrrole Derivatives: Compounds containing pyrrole rings are widely studied for their pharmacological activities.
Properties
Molecular Formula |
C18H11ClF3N3O2S |
---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11ClF3N3O2S/c1-9-6-14(18(20,21)22)24-16(12(9)8-23)28-13-7-15(26)25(17(13)27)11-4-2-10(19)3-5-11/h2-6,13H,7H2,1H3 |
InChI Key |
SRONBFYEBKWWNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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